REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][OH:11])=[CH:5][CH:4]=1)#[N:2].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1>N1C=CC=CC=1>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][O:11][S:18]([C:15]2[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=2)(=[O:20])=[O:19])=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
by removing
|
Type
|
ADDITION
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Details
|
the solvent, addition of 2M aqueous HCl and extraction with EtOAc
|
Type
|
WASH
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Details
|
The organic phase was washed with aqueous citric acid
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded a colourless oil
|
Type
|
CUSTOM
|
Details
|
The oil was further subjected to the reaction conditions above for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |